Cas no 1491-09-4 (Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI))
1491-09-4 structure
Product Name:Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI)
CAS-nummer:1491-09-4
MF:C19H11NS
MW:285.362343072891
CID:176030
PubChem ID:73889
Update Time:2025-04-19
Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI)
- Benzo[h][1]benzothieno[3,2-b]quinoline
- benzo[h]benzo[4,5]thieno[3,2-b]quinoline
- Benzo(h)(1)benzothieno(3,2-b)quinoline
- 1491-09-4
- BRN 1125291
- Naphtho(2,1-e)thianaphtheno(3,2-b)pyridine
- DTXSID40164170
- 10-thia-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene
-
- Inchi: 1S/C19H11NS/c1-2-6-14-12(5-1)9-10-13-11-17-19(20-18(13)14)15-7-3-4-8-16(15)21-17/h1-11H
- InChI-sleutel: GLEGLXQUFHLTRQ-UHFFFAOYSA-N
- LACHT: S1C2C=CC=CC=2C2=C1C=C1C=CC3C=CC=CC=3C1=N2
Berekende eigenschappen
- Exacte massa: 285.06133
- Monoisotopische massa: 285.061
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 0
- Complexiteit: 397
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 41.1A^2
- XLogP3: 5.9
Experimentele eigenschappen
- Dichtheid: 1.2067 (rough estimate)
- Kookpunt: 533.2°Cat760mmHg
- Vlampunt: 266.6°C
- Brekindex: 1.5300 (estimate)
- PSA: 12.89
Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI) Gerelateerde literatuur
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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